1-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE
Overview
Description
1-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a unique combination of fluorophenyl, oxazole, and piperazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and acyl chlorides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Coupling with Piperazine: The final step involves coupling the oxazole derivative with 2-methoxyphenylpiperazine using suitable coupling reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used in various biological assays to investigate its effects on cellular processes and molecular targets.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Industrial Applications: It may also find applications in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE can be compared with other similar compounds such as:
1-(2-Methoxyphenyl)piperazine: A simpler analog that lacks the oxazole and fluorophenyl groups.
1,3,4-Oxadiazole Derivatives: Compounds with similar heterocyclic structures but different substitution patterns.
Triazole Derivatives: Compounds with a similar five-membered ring structure but containing three nitrogen atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-27-19-5-3-2-4-18(19)24-10-12-25(13-11-24)21(26)20-14-17(23-28-20)15-6-8-16(22)9-7-15/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQDGAGKMCMDQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NO3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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